

Glaziovine and Anxiolytic Alternatives at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Glaziovine

CAS No.: 6808-72-6

Cat. No.: S560808

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The table below summarizes key information on **glaziovine** and several other natural products with reported anxiolytic effects.

Substance	Class/Type	Reported Anxiolytic Efficacy & Key Comparisons	Primary Experimental Models	Notable Findings
Glaziovine	Proaporphine Alkaloid [1]	Clinically effective , comparable to diazepam in a human trial [2].	Human clinical trials [2]	A 1974 double-blind trial found it effective for anxiety with efficacy similar to diazepam [2].
Brazilin	Natural Compound (from <i>Caesalpinia sappan L.</i>) [3]	Effective in mouse models of anxiety-like behavior [3].	Mice (Chronic Mild Stress model) [3]	Showed antidepressant- and anxiolytic-like effects, potentially via inhibiting oxidative stress [3].

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Salvinorin A	Diterpene (κ -opioid receptor agonist) [4]	Dual Effects: Anxiolytic at low doses, but can be aversive/hallucinogenic [4].	Rats (Elevated Plus Maze) [4]	Effects mediated by κ -opioid and endocannabinoid systems. Dose-dependent and complex behavioral impact [4].

Detailed Experimental Protocols

Understanding the methodology behind the data is crucial for interpretation. Here are the experimental details for the key findings mentioned above.

- **Glaziovine Human Clinical Trial [2]:**

- **Protocol:** A **double-blind clinical trial** was conducted, directly comparing **glaziovine** against diazepam in human patients with anxiety.
- **Assessment:** The anxiolytic effects were evaluated using standardized clinical measures, though the specific scales are not detailed in the provided excerpt.
- **Key Data:** The study concluded that **glaziovine** was an effective tranquilizer for treating anxiety and demonstrated comparable efficacy to diazepam.

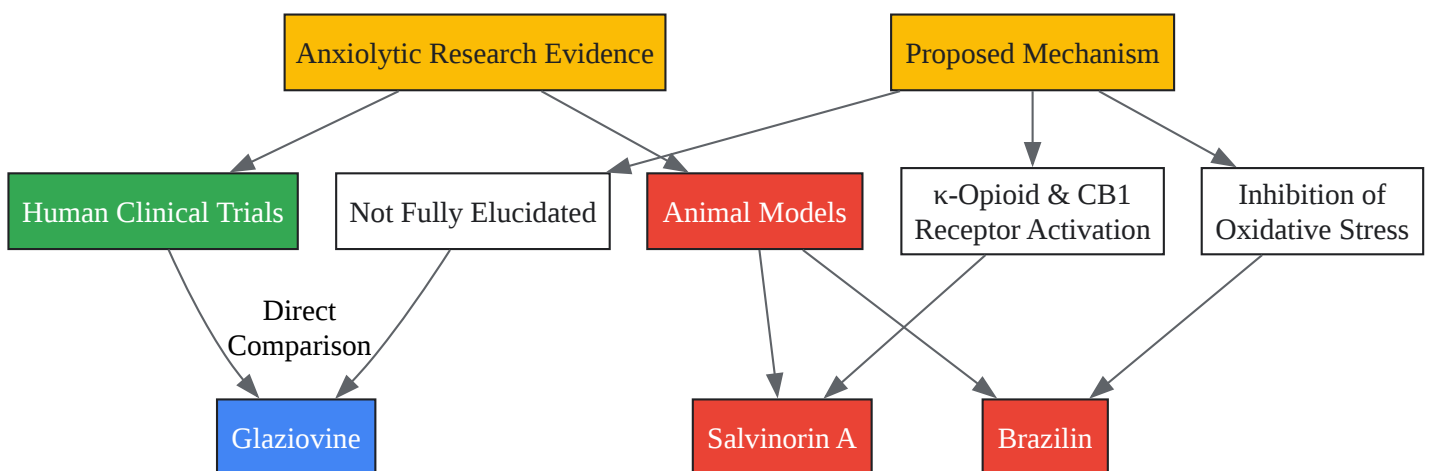
- **Brazilin Animal Study [3]:**

- **Model:** Mice were subjected to a **Chronic Mild Stress (CMS)** paradigm to induce depression- and anxiety-like behaviors.
- **Drug Administration:** Brazilin was administered by intraperitoneal injection at a dose of 10 mg/kg.
- **Behavioral Tests:** Anxiolytic-like effects were assessed using the:
 - **Novelty-Suppressed Feeding Test (NSFT):** Reduced latency to feed indicates anxiolytic activity.
 - **Open Field Test (OFT):** Increased time spent in the central zone indicates reduced anxiety, with total crossings monitoring general locomotor activity.

- **Proposed Mechanism:** The study suggested the effects might work "through inhibiting the oxidative stress," based on complementary cell (PC12 cells) experiments involving H₂O₂-induced oxidative injury.
- **Salvinorin A Animal Study [4]:**
 - **Model:** The **Elevated Plus Maze (EPM)** test was performed on male Sprague-Dawley rats. This maze has open and enclosed arms; increased time spent in the open arms is an indicator of anxiolytic activity.
 - **Drug Administration:** Salvinorin A was administered subcutaneously at a wide range of doses (0.001–1000 µg/kg).
 - **Mechanism Investigation:** To probe the mechanism, animals were pretreated with either the κ -opioid receptor antagonist **nor-binaltorphimine (nor-BNI)** or the cannabinoid CB1 receptor antagonist **AM251**. Both antagonists were found to prevent the anxiolytic-like effects of salvinorin A.

Research Context and mechanistic landscape

The following diagram maps the current research landscape for **glaziovine** and the other substances, highlighting the different levels of evidence and known mechanisms.



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Key Insights for Researchers

- **Glaziovine's Niche:** Among the substances profiled, **glaziovine** stands out due to its **demonstrated efficacy in a human clinical population**, providing a strong rationale for its further investigation and development [2]. It is a renewable natural product, with *Duguetia vallicola* leaves being a notable source [2].
- **Mind the Evidence Gap:** While brazilin and salvinorin A show promising activity in preclinical models, their effects in humans remain to be established. Salvinorin A's mechanism, while novel, is associated with psychoactive and potentially aversive effects, which may limit its therapeutic window [4].
- **Mechanism of Action:** A clear understanding of **glaziovine's** molecular mechanism of action is a significant knowledge gap. Elucidating this should be a priority for future research to better position it against established anxiolytic drugs.

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To cite this document: Smolecule. [Glaziovine and Anxiolytic Alternatives at a Glance]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b560808#glaziovine-anxiolytic-effects-comparison>]

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